molecular formula C9H12O5 B8397133 Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate CAS No. 39156-54-2

Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate

Cat. No. B8397133
CAS RN: 39156-54-2
M. Wt: 200.19 g/mol
InChI Key: AVJSAOBNPIMLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate is a useful research compound. Its molecular formula is C9H12O5 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

39156-54-2

Product Name

Ethyl 2,5-Dimethyl-3-oxo-4(2H)-furyl carbonate

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

(2,5-dimethyl-4-oxofuran-3-yl) ethyl carbonate

InChI

InChI=1S/C9H12O5/c1-4-12-9(11)14-8-6(3)13-5(2)7(8)10/h5H,4H2,1-3H3

InChI Key

AVJSAOBNPIMLKX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)OC1=C(OC(C1=O)C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2,5-dimethyl-4-hydroxy-3(2H)-furanone (pineapple ketone, 133.0 g, 1.0 mole) and triethylamine (152.0 g, 1.5 moles) in methylene chloride (665 g) is cooled to 5° C. under nitrogen atmosphere. To the cooled solution is added over a period of 2.5 hours, a solution of ethyl chloroformate (127.7 g, 1.18 moles) in methylene chloride (600 g) stirred at 5°-8° C. for two additional hours. The reaction mixture is filtered through a Buchner funnel to remove the triethylamine hydrochloride. The salt is washed with methylene chloride (200 ml). The combined organic layers are washed twice with 100 ml portions of water and dried over sodium sulfate. The solvent is removed in vacuo and the crude product distilled (<0.1 torr) through a Goodloe column to yield 72.5% of ethyl 2,5-dimethyl-3-oxo-4(2H)-furyl carbonate product b.p. 87° C. (0.08 torr), IR (neat film) 2980(M), 1770(S), 1715(S), 1640(S), 1250(S) cm-1, 'H NMR δ1.58 (t, J=8 Hz, 3), 1.65 (d, J=7 Hz, 3), 2.32 (s, 3), 4.45 (q, J=7 Hz, 2), 4.75 (q, J=7 Hz, 1), and 3.3% of the diadduct, diethyl 2,5-dimethyl-3,4-furyl dicarbonate, b.p. 110° C. (0.08 torr), IR (neat film 2980(M), 1770(S), 1250(S), 'H NMR δ=1.50 (t, J=6 Hz, 6) 2.3 (S, 6) 4.45 (q, J=8 Hz, 4).
[Compound]
Name
2980(M)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1770(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1715(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1640(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1250(S)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
133 g
Type
reactant
Reaction Step Two
Quantity
152 g
Type
reactant
Reaction Step Two
Quantity
665 g
Type
solvent
Reaction Step Two
Quantity
127.7 g
Type
reactant
Reaction Step Three
Quantity
600 g
Type
solvent
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.